2-(1-Aminopiperidin-4-yl)acetonitrile
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Overview
Description
2-(1-Aminopiperidin-4-yl)acetonitrile is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopiperidin-4-yl)acetonitrile typically involves the reaction of piperidine derivatives with nitriles. One common method includes the reaction of 4-aminopiperidine with acetonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Primary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
2-(1-Aminopiperidin-4-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Aminopiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopiperidin-1-yl)acetonitrile: A closely related compound with similar chemical properties.
Piperidine derivatives: Other piperidine-based compounds with varying substituents and biological activities.
Uniqueness
2-(1-Aminopiperidin-4-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
2-(1-Aminopiperidin-4-yl)acetonitrile, with the molecular formula C₇H₁₃N₃, is an organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring substituted with an amino group and a nitrile functional group, which are critical for its biological activity. Research indicates that it may interact with specific biological targets, particularly G protein-coupled receptors (GPCRs), which play a vital role in various signaling pathways within the body .
Structural Characteristics
The structural features of this compound allow it to exhibit significant biological activity. The presence of the piperidine moiety is often linked to enhanced pharmacological properties, making it a candidate for drug development aimed at treating metabolic disorders such as type 2 diabetes.
Research has demonstrated that compounds similar to this compound can interact with GPCRs, which are crucial for mediating physiological responses. These interactions can lead to various pharmacological effects, including modulation of metabolic processes.
Interaction Studies
Studies focusing on the binding affinity of this compound to specific receptors have shown promising results. For instance, it has been noted for its potential as an inhibitor of dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose metabolism. In vitro evaluations have indicated that derivatives of this compound exhibit competitive inhibition against DPP4, suggesting its utility in managing type 2 diabetes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- DPP4 Inhibition : A series of derivatives were synthesized and evaluated for their DPP4 inhibitory activity. One notable compound demonstrated an IC50 value of 9.25 ± 0.57 µM, indicating strong potential as an antidiabetic agent .
- G Protein-Coupled Receptor Interactions : Interaction studies revealed that compounds with similar piperidine structures could effectively bind to GPCRs, influencing signaling pathways relevant to metabolic disorders.
- Pharmacological Screening : Preliminary pharmacological screenings highlighted the anti-inflammatory properties of related compounds, suggesting that modifications in the piperidine structure can lead to significant differences in biological activity .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-Aminopiperidin-1-yl)acetonitrile | Similar piperidine structure | Variation in amino group position |
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Contains trifluoromethyl group | Targeting GPR119 receptor |
7-(4-Aminopiperidin-1-yl)-[1,2,4]triazolo | Incorporates triazole moiety | Potential use in anti-cancer therapies |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and application potential.
Synthesis Methods
Various synthesis methods have been reported for this compound, emphasizing the versatility of acetonitrile as both a solvent and a reactant in organic synthesis. These methods are crucial for producing derivatives with enhanced biological activities tailored for specific therapeutic applications.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(1-aminopiperidin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H13N3/c8-4-1-7-2-5-10(9)6-3-7/h7H,1-3,5-6,9H2 |
InChI Key |
MLQYUMJAUPJQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC#N)N |
Origin of Product |
United States |
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